molecular formula C19H15BrN2O5 B14950910 (5E)-5-[(3-bromo-4-methoxyphenyl)methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione

(5E)-5-[(3-bromo-4-methoxyphenyl)methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B14950910
M. Wt: 431.2 g/mol
InChI Key: OFGMYSJZVORGAY-RIYZIHGNSA-N
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Description

(5E)-5-[(3-bromo-4-methoxyphenyl)methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione is a complex organic compound characterized by its unique structure, which includes bromine and methoxy groups attached to a diazinane trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(3-bromo-4-methoxyphenyl)methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. The process begins with the preparation of the diazinane trione core, followed by the introduction of the bromine and methoxy substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(3-bromo-4-methoxyphenyl)methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: Halogen atoms, such as bromine, can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted diazinane triones.

Scientific Research Applications

(5E)-5-[(3-bromo-4-methoxyphenyl)methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5E)-5-[(3-bromo-4-methoxyphenyl)methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (5E)-5-[(3-chloro-4-methoxyphenyl)methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione: Similar structure but with a chlorine atom instead of bromine.

    (5E)-5-[(3-fluoro-4-methoxyphenyl)methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

The presence of the bromine atom in (5E)-5-[(3-bromo-4-methoxyphenyl)methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for forming specific interactions with biological targets. This makes it distinct from its chloro and fluoro analogs.

Properties

Molecular Formula

C19H15BrN2O5

Molecular Weight

431.2 g/mol

IUPAC Name

(5E)-5-[(3-bromo-4-methoxyphenyl)methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C19H15BrN2O5/c1-26-13-5-3-4-12(10-13)22-18(24)14(17(23)21-19(22)25)8-11-6-7-16(27-2)15(20)9-11/h3-10H,1-2H3,(H,21,23,25)/b14-8+

InChI Key

OFGMYSJZVORGAY-RIYZIHGNSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC(=CC=C3)OC)Br

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC(=CC=C3)OC)Br

Origin of Product

United States

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